

# H-Met-Leu-AMC TFA: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *H-Met-Leu-AMC TFA*

Cat. No.: *B1450689*

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## Introduction

**H-Met-Leu-AMC TFA** (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate) is a fluorogenic dipeptide substrate used in biochemical assays to measure the activity of specific proteases.<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical properties, mechanism of action, potential enzymatic targets, and a detailed protocol for its use in experimental settings.

## Core Concepts

The fundamental principle behind **H-Met-Leu-AMC TFA** lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group. When conjugated to the dipeptide H-Met-Leu-, the AMC fluorophore is in a quenched state. Upon enzymatic cleavage of the amide bond between the C-terminus of the leucine residue and the amino group of AMC, the free AMC is released. This liberation results in a significant increase in fluorescence, which can be quantified to determine the rate of the enzymatic reaction.

## Mechanism of Action

The enzymatic cleavage of H-Met-Leu-AMC releases the highly fluorescent AMC molecule. The intensity of the fluorescence is directly proportional to the amount of AMC released, and

thus to the activity of the enzyme. The fluorescence of free AMC is typically measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.

## Physicochemical Properties

A summary of the key quantitative data for **H-Met-Leu-AMC TFA** is presented in the table below.

Property	Value	Reference(s)
Chemical Formula	$C_{21}H_{29}N_3O_4S \cdot C_2HF_3O_2$	[1]
Molecular Weight	533.56 g/mol	[1]
CAS Number	1926163-55-4	[1]
Appearance	Solid	
Solubility	Soluble in organic solvents (e.g., DMSO, Dichloromethane, Chloroform), Insoluble in water	[1]
Storage	Store at $\leq -15^{\circ}C$ , keep container well closed	[1]
Excitation Wavelength (of free AMC)	340-380 nm	
Emission Wavelength (of free AMC)	440-460 nm	

## Enzymatic Specificity

While **H-Met-Leu-AMC TFA** is broadly described as a protease substrate, its specific enzymatic targets are dictated by the dipeptide sequence Met-Leu. Based on known protease specificities, the following enzyme classes are the most likely to cleave this substrate:

- Aminopeptidases: These enzymes cleave amino acids from the N-terminus of proteins or peptides.

- Methionine Aminopeptidases (MAPs): These enzymes specifically remove the N-terminal methionine. The efficiency of cleavage is highly dependent on the identity of the adjacent amino acid (the P1' residue). For cleavage to occur, the P1' residue must have a side chain with a radius of gyration of 1.29 Å or less.[3] Leucine at the P1' position may be accommodated by some MAPs, leading to the release of methionine, followed by subsequent cleavage of leucine by other aminopeptidases to release AMC.
- Leucine Aminopeptidases (LAPs): LAPs preferentially hydrolyze N-terminal leucine residues but have been shown to also cleave other N-terminal amino acids, including methionine.[4][5] Therefore, a LAP could potentially cleave the methionine, and subsequently the leucine, or cleave the Met-Leu dipeptide.
- Dipeptidyl Peptidases (DPPs): These enzymes cleave dipeptides from the N-terminus of their substrates. A DPP with specificity for a Met-Leu dipeptide could cleave the H-Met-Leu-fragment, releasing it from the AMC fluorophore.

The precise enzyme that will cleave **H-Met-Leu-AMC TFA** most efficiently will depend on the specific biological sample being assayed. It is recommended to perform initial characterization studies with purified enzymes or specific inhibitors to identify the primary proteolytic activity being measured.

## Experimental Protocols

The following provides a detailed, generalized protocol for conducting a protease assay using **H-Met-Leu-AMC TFA**. This protocol should be optimized for the specific enzyme and experimental conditions.

## Materials

- **H-Met-Leu-AMC TFA**
- Dimethyl sulfoxide (DMSO), anhydrous
- Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme of interest
- Enzyme solution (purified or as part of a biological sample)
- Inhibitor solution (optional, for control experiments)

- 96-well black microplate, opaque to light
- Fluorometric microplate reader with appropriate excitation and emission filters

## Reagent Preparation

- Substrate Stock Solution (e.g., 10 mM):
  - Dissolve a known mass of **H-Met-Leu-AMC TFA** in anhydrous DMSO to create a concentrated stock solution. For example, to make a 10 mM stock solution, dissolve 5.34 mg of **H-Met-Leu-AMC TFA** in 1 mL of DMSO.
  - Vortex thoroughly to ensure complete dissolution.
  - Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
- Working Substrate Solution:
  - On the day of the experiment, dilute the stock solution in the assay buffer to the desired final concentration. The optimal final concentration should be determined empirically by performing a substrate titration curve to determine the Michaelis constant ( $K_m$ ). A typical starting concentration range is 10-100  $\mu$ M.
- Enzyme Solution:
  - Prepare the enzyme solution in the assay buffer. The optimal concentration of the enzyme should be determined to ensure a linear reaction rate over the desired time course.

## Assay Procedure

- Set up the reaction plate:
  - Add the appropriate volume of assay buffer to each well of a 96-well black microplate.
  - Add the enzyme solution to the appropriate wells.
  - Include control wells:

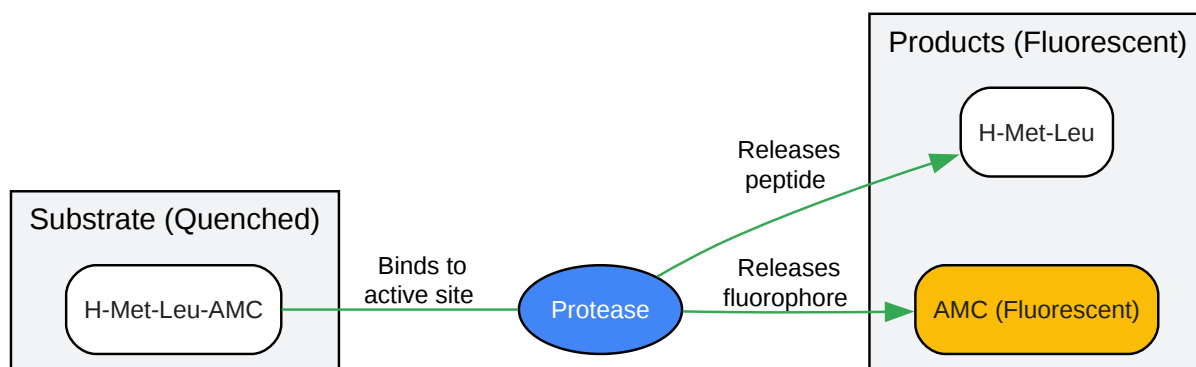
- No-enzyme control: Add assay buffer instead of the enzyme solution to measure background fluorescence.
- Inhibitor control (optional): Pre-incubate the enzyme with a specific inhibitor before adding the substrate to confirm enzyme specificity.
- Initiate the reaction:
  - Add the working substrate solution to all wells to start the enzymatic reaction.
- Incubate:
  - Incubate the plate at the optimal temperature for the enzyme, protected from light.
- Measure Fluorescence:
  - Measure the fluorescence intensity at regular time intervals using a microplate reader set to an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The kinetic mode is preferred to monitor the reaction rate.

## Data Analysis

- Subtract Background: Subtract the fluorescence values of the no-enzyme control from the values of the enzyme-containing wells.
- Determine Reaction Rate: Plot the fluorescence intensity versus time. The initial rate of the reaction ( $V_0$ ) is the slope of the linear portion of this curve.
- Quantify Enzyme Activity: To convert the rate of fluorescence increase to the rate of substrate cleavage (e.g., in  $\mu\text{mol}/\text{min}$ ), a standard curve of free AMC should be generated.
  - Prepare a series of known concentrations of free AMC in the assay buffer.
  - Measure the fluorescence of each concentration.
  - Plot fluorescence versus AMC concentration to create a standard curve. The slope of this curve can be used to convert the rate of fluorescence change to the rate of product formation.

## Visualizations

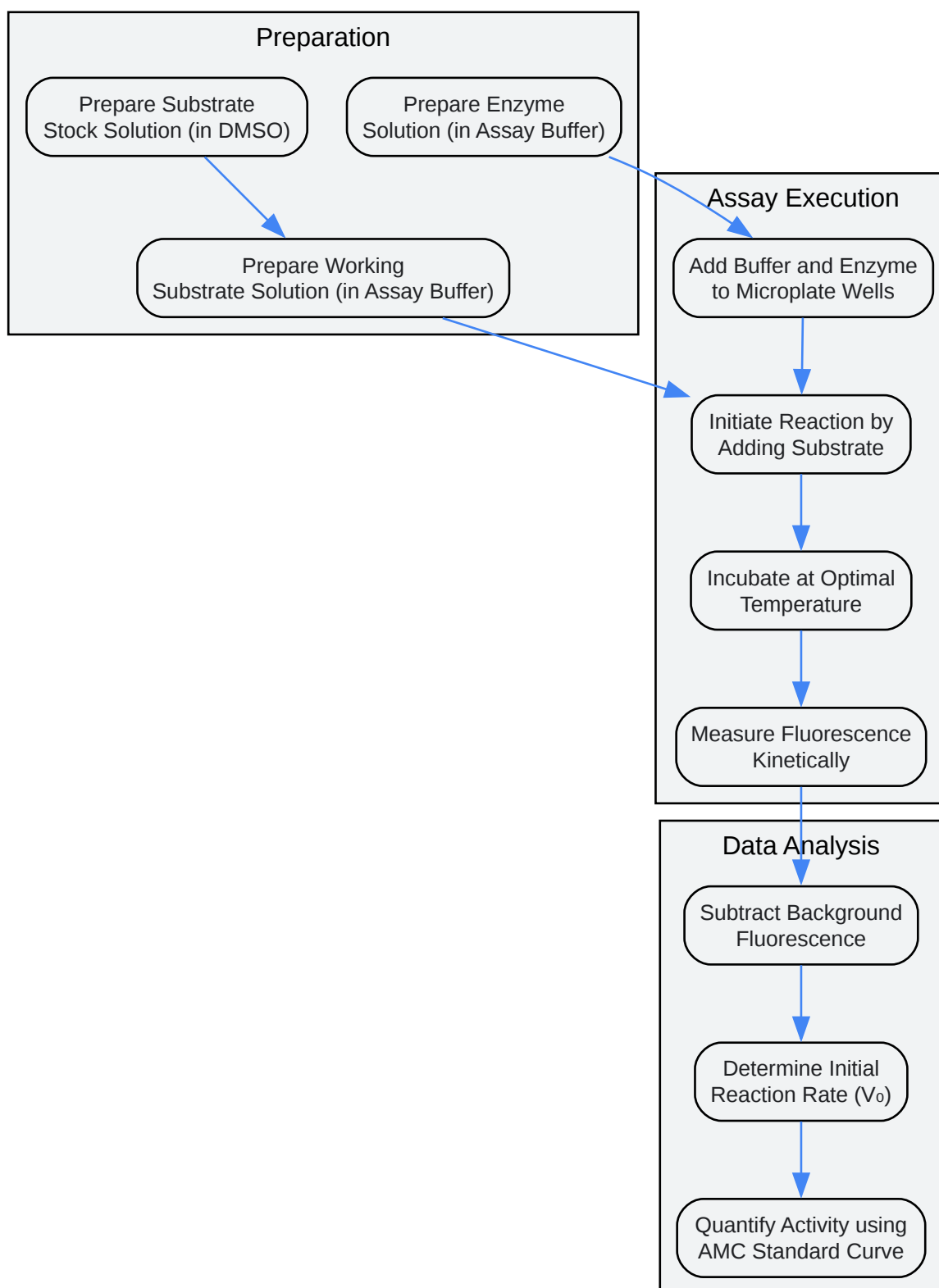
### Enzymatic Cleavage of H-Met-Leu-AMC



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Caption: Enzymatic cleavage of H-Met-Leu-AMC by a protease, releasing the fluorescent AMC molecule.

### General Experimental Workflow for Protease Assay



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Caption: A generalized workflow for conducting a protease assay using **H-Met-Leu-AMC TFA**.

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